2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is characterized by the presence of a pyridine ring attached to a thiazole ring through an oxygen atom. The unique structure of this compound imparts it with a range of chemical and biological properties, making it a valuable molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring. Subsequently, the pyridine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyridine or thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted pyridine-thiazole compounds.
Scientific Research Applications
2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Medicine: It has potential therapeutic applications in the treatment of bacterial and fungal infections.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine involves its interaction with specific molecular targets in microbial cells. The compound can inhibit the synthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately causing cell death. The exact molecular pathways and targets may vary depending on the specific application and organism.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yloxy)-1,3-thiazol-5-amine
- 2-(Pyridin-4-yloxy)-1,3-thiazol-5-amine
- 2-(Pyridin-3-yloxy)-1,3-oxazol-5-amine
Uniqueness
2-(Pyridin-3-yloxy)-1,3-thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiazole ring enhances its stability and reactivity compared to similar compounds with different heterocyclic rings.
Properties
Molecular Formula |
C8H7N3OS |
---|---|
Molecular Weight |
193.23 g/mol |
IUPAC Name |
2-pyridin-3-yloxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C8H7N3OS/c9-7-5-11-8(13-7)12-6-2-1-3-10-4-6/h1-5H,9H2 |
InChI Key |
FLFMPQSGCUQTEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=NC=C(S2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.